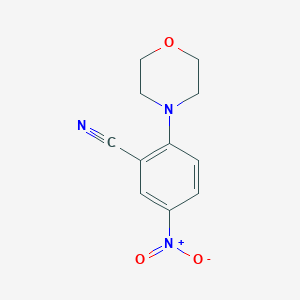

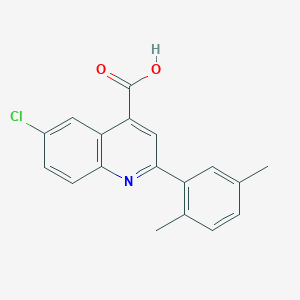

6-氯-2-(2,5-二甲基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

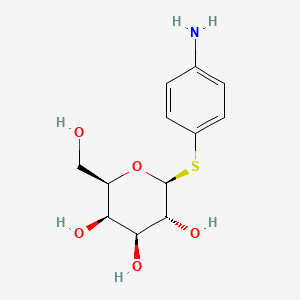

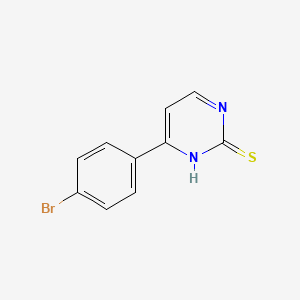

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. These compounds are known for their diverse range of biological activities and their potential use in various fields such as medicinal chemistry. The specific structure of this compound, featuring a chloro group and a dimethylphenyl group attached to the quinoline ring, suggests that it may have unique chemical and physical properties that could be of interest in research and application.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, they do provide insights into the reactivity of related quinoline carboxylic acids. For instance, the use of fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) is discussed . These methods could potentially be adapted for the synthesis of fluorescent derivatives of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, which could then be used in HPLC analysis.

Molecular Structure Analysis

The molecular structure of quinoline carboxylic acids is closely related to the structure reported for chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate . The crystal structure of this compound provides valuable information about the coordination environment of the quinoline carboxylate moiety and the potential geometries that could be adopted by similar compounds. The trigonal bipyramidal geometry observed in the tin complex could offer insights into the molecular geometry around the quinoline nucleus in 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.

Chemical Reactions Analysis

The reactivity of quinoline carboxylic acids with various reagents is well-documented in the literature. The papers provided discuss the formation of fluorescent derivatives of carboxylic acids, including quinoline carboxylic acids, using specific derivatization reagents . These reactions are important for enhancing the detection of these compounds in analytical techniques such as HPLC. The chemical reactions described could be relevant for the analysis of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid, particularly if fluorescent tagging is required for detection purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can be inferred from the properties of related compounds. The presence of a chloro substituent and a dimethylphenyl group is likely to influence the compound's lipophilicity, electronic properties, and potential interactions with biological targets. The papers do not provide specific data on the physical and chemical properties of this compound, but the methodologies used for the analysis of similar compounds could be applied to determine these properties .

科学研究应用

合成新化合物

- 6-氯-2-(2,5-二甲基苯基)喹啉-4-羧酸用于合成各种新化合物。例如,它已被用于合成11-氨基取代的6,8-二甲基-12H-[1]-苯并[5,6]硫吡喹-12-酮,这些是卢卡纳通的苯环类似物(Croisy-Delcey et al., 1991)。

分子重排

- 该化合物在分子重排研究中发挥作用。它已参与研究3-溴衍生物重排为2-烷基/芳基-4-氧代-4,5-二氢呋喃[3,2-c]喹啉-3-羧酸的研究(Klásek等人,2003)。

合成抗癌剂

- 它还在合成潜在抗癌剂中起着关键作用。研究显示其参与制备苯并[b][1,6]萘啉的羧酰胺衍生物,具有显著的细胞毒活性(Deady et al., 2003)。

开发新的喹啉衍生物

- 已进行了使用6-氯-2-(2,5-二甲基苯基)喹啉-4-羧酸开发新类喹啉衍生物的研究,这可能具有药物化学应用(Li et al., 2017)。

电化学研究

- 已使用6-氯-2-(2,5-二甲基苯基)喹啉-4-羧酸的衍生物进行了电化学研究,增进了我们对这类化合物的电化学性质的理解(Srinivasu et al., 1999)。

结构分析

- 其衍生物已用于深入的结构分析,如涉及N-(4-乙酰基苯基)喹啉-3-羧酰胺的研究(Polo-Cuadrado et al., 2021)。

光谱表征

- 已使用6-氯-2-(2,5-二甲基苯基)喹啉-4-羧酸的衍生物进行光谱表征,有助于理解分子结构(Wazzan et al., 2016)。

聚合物的着色材料

- 该化合物的过渡金属配合物已被研究,用作聚合物如聚氯乙烯和聚苯乙烯的着色材料和稳定剂的潜力(Allan & Carson, 1992)。

安全和危害

属性

IUPAC Name |

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKCVJDMLJKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398646 |

Source

|

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

897559-93-2 |

Source

|

| Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。